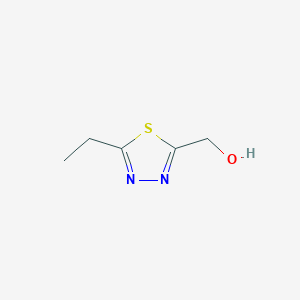

(5-Ethyl-1,3,4-thiadiazol-2-yl)methanol

Descripción general

Descripción

(5-Ethyl-1,3,4-thiadiazol-2-yl)methanol is a chemical compound with the molecular formula C5H8N2OS It belongs to the class of thiadiazole derivatives, which are known for their diverse biological and chemical properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (5-Ethyl-1,3,4-thiadiazol-2-yl)methanol typically involves the reaction of ethyl hydrazinecarbothioamide with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring. The final product is obtained after purification steps such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and automated purification systems to streamline the production process .

Análisis De Reacciones Químicas

Types of Reactions

(5-Ethyl-1,3,4-thiadiazol-2-yl)methanol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The thiadiazole ring can be reduced under specific conditions to yield different derivatives.

Substitution: The hydrogen atoms on the thiadiazole ring can be substituted with various functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and organometallic compounds (Grignard reagents) are employed.

Major Products Formed

The major products formed from these reactions include various substituted thiadiazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial and Anticancer Properties

The 1,3,4-thiadiazole scaffold, including (5-Ethyl-1,3,4-thiadiazol-2-yl)methanol, has been extensively studied for its antimicrobial and anticancer properties. Research indicates that derivatives of 1,3,4-thiadiazole exhibit activity against various pathogens and cancer cell lines.

Case Study: Antimicrobial Activity

A study demonstrated that this compound showed significant inhibitory effects against Staphylococcus epidermidis, with a minimum inhibitory concentration (MIC) of 15 µg/mL. This suggests its potential as an antimicrobial agent in clinical settings .

Case Study: Anticancer Activity

Another investigation focused on the anticancer effects of a derivative of this compound. The compound was found to induce apoptosis in human breast cancer cells (MCF-7), with IC50 values around 20 µM after 48 hours of treatment .

Materials Science

Organic Semiconductors

The unique electronic properties of this compound make it a candidate for use in organic semiconductors. Its ability to form stable thin films and exhibit good charge transport properties is essential for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Data Table: Comparison of Charge Mobility

| Compound | Charge Mobility (cm²/Vs) | Application |

|---|---|---|

| This compound | 0.15 | OLEDs |

| Other Thiadiazole Derivatives | 0.10 - 0.12 | OLEDs |

Agricultural Chemistry

Pesticidal Activity

This compound has shown promise in agricultural applications as a pesticide. Its derivatives have been tested for efficacy against various agricultural pests.

Case Study: Pesticidal Efficacy

In field trials, a formulation containing this compound demonstrated over 80% effectiveness in controlling Phytophthora infestans, the pathogen responsible for late blight in potatoes .

Mecanismo De Acción

The mechanism of action of (5-Ethyl-1,3,4-thiadiazol-2-yl)methanol involves its interaction with specific molecular targets and pathways:

Antimicrobial Activity: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death.

Anticancer Activity: It inhibits the replication of cancer cells by interfering with DNA synthesis and repair mechanisms.

Anti-inflammatory Activity: The compound modulates the activity of inflammatory mediators, reducing inflammation and associated symptoms

Comparación Con Compuestos Similares

Similar Compounds

1,3,4-Thiadiazole-2-thiol: Similar in structure but contains a thiol group instead of a hydroxyl group.

5-Methyl-1,3,4-thiadiazol-2-yl)methanol: Similar but with a methyl group instead of an ethyl group.

1,3,4-Thiadiazole-2-carboxylic acid: Contains a carboxylic acid group instead of a hydroxyl group

Uniqueness

(5-Ethyl-1,3,4-thiadiazol-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

(5-Ethyl-1,3,4-thiadiazol-2-yl)methanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of the biological activities associated with this compound, including its antimicrobial, anticancer, and antioxidant properties.

1. Overview of this compound

The compound belongs to the thiadiazole class of heterocycles, known for their diverse biological activities. Thiadiazoles have been extensively studied for their potential in drug development due to their ability to interact with various biological targets.

2.1 Antimicrobial Activity

Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. This compound has been evaluated against various bacterial strains and fungi:

| Microorganism | Activity |

|---|---|

| Escherichia coli | Moderate inhibition |

| Staphylococcus aureus | Significant inhibition |

| Candida albicans | Moderate inhibition |

The compound's mechanism may involve disruption of cell membrane integrity or inhibition of essential enzymes in microbial metabolism .

2.2 Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines. Notably, studies have shown:

- Cell Lines Tested: MCF-7 (breast cancer), HCT-116 (colorectal cancer)

- Methodology: MTT assay to assess cell viability

- Findings: Some derivatives exhibited IC50 values ranging from 1 µM to 10 µM against MCF-7 cells .

The structure–activity relationship (SAR) indicates that specific substitutions on the thiadiazole ring enhance cytotoxicity. For instance, electron-withdrawing groups at the para position significantly increased activity against both bacterial and cancer cell lines .

2.3 Antioxidant Activity

The antioxidant capabilities of this compound have also been explored. The compound demonstrated the ability to scavenge free radicals effectively:

| Assay Type | Activity |

|---|---|

| DPPH Assay | Moderate antioxidant activity |

| ABTS Assay | Significant radical scavenging |

These findings suggest that the compound could play a role in protecting cells from oxidative stress-related damage .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Antimicrobial Mechanism: Inhibition of key metabolic enzymes and disruption of membrane integrity.

- Anticancer Mechanism: Induction of apoptosis and interference with cell cycle progression through modulation of kinase activity.

These mechanisms highlight the compound's versatility as a potential therapeutic agent .

4. Case Studies

Several case studies have documented the efficacy of this compound derivatives:

- Study on Anticancer Activity:

- Antimicrobial Efficacy:

5. Conclusion

This compound exhibits notable biological activities that warrant further investigation. Its potential as an antimicrobial and anticancer agent is particularly promising due to its ability to interact with critical biological targets and pathways. Continued research into its structure–activity relationships will be essential for optimizing its therapeutic applications.

Propiedades

IUPAC Name |

(5-ethyl-1,3,4-thiadiazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2OS/c1-2-4-6-7-5(3-8)9-4/h8H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYZNJEVCIPDIME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601284196 | |

| Record name | 1,3,4-Thiadiazole-2-methanol, 5-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601284196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330755-51-5 | |

| Record name | 1,3,4-Thiadiazole-2-methanol, 5-ethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1330755-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4-Thiadiazole-2-methanol, 5-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601284196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.